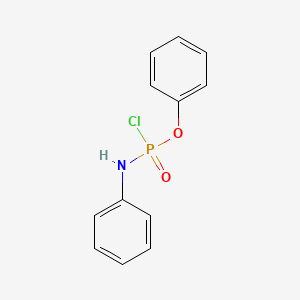

Phenyl N-phenylphosphoramidochloridate

Description

Historical Context of Phosphorus-Based Activating Agents

The journey of organophosphorus chemistry began in the 19th century. In 1854, Moschnin and de Clermont first synthesized tetraethyl pyrophosphate (TEPP), which was later identified as the first organophosphorus compound to inhibit cholinesterase. mdpi.com The late 19th century saw further significant developments, such as Michaelis's work on the reactions of trialkyl phosphites with alkyl halides in 1898. mdpi.com

The 20th century witnessed a rapid expansion in the field. Key feedstock chemicals like phosphorus trichloride (B1173362) (PCl₃) and phosphorus oxychloride (POCl₃) became the primary building blocks for accessing a wide variety of versatile phosphorus-based reagents. researchgate.netmdpi.com These precursors enabled the development of reagents for fundamental organic transformations, including the Wittig reaction, condensation chemistry, and catalysis. researchgate.net The work of scientists like Arbusov, Wittig, and Horner laid the groundwork for the widespread application of phosphorus compounds, establishing them as powerful activating agents capable of facilitating otherwise challenging chemical reactions.

Evolution of Phosphoramidochloridates in Synthetic Methodologies

Phosphoramidates, compounds featuring a nitrogen-phosphorus (P-N) bond, have a rich history in synthetic chemistry, particularly in the assembly of life's building blocks. As early as 1958, it was observed that amino acids could be activated for peptide bond formation through condensation with polyphosphates, forming an amidophosphate intermediate. nih.gov This concept of using P-N containing species as activating agents was pivotal.

In the realm of oligonucleotide chemistry, Khorana and Todd demonstrated that amidophosphates derived from nucleosides could be used to generate di- and triphosphates. nih.gov Later, Khorana introduced the concept of activating a nucleoside-5'-phosphate with dicyclohexylcarbodiimide (B1669883) to form a phosphoramidate (B1195095) species, which could then be coupled with another nucleoside. This methodology was a significant step toward the synthesis of long oligonucleotides. nih.gov The development of phosphoramidite (B1245037) chemistry, which utilizes P(III) reagents, eventually became the standard for automated DNA and RNA synthesis due to its high efficiency and reactivity. acs.org However, research into P(V) reagents like phosphoramidochloridates has continued, exploring their unique reactivity for various synthetic challenges. acs.org

Significance of Phenyl N-phenylphosphoramidochloridate within the Phosphoramidochloridate Class

This compound (C₁₂H₁₁ClNO₂P) is a noteworthy member of the phosphoramidochloridate family of reagents. nih.gov It is a white, solid compound at room temperature, soluble in organic solvents such as acetone (B3395972) and dichloromethane. chemicalbook.com Its significance stems from its utility as a versatile activating and phosphorylating agent in several key synthetic applications.

The reagent is particularly recognized for its role as a phosphorylating agent in oligonucleotide synthesis via the phosphotriester approach. chemicalbook.com It is also widely used for the conversion of carboxylic acids into their symmetrical anhydrides and for the direct coupling of carboxylic acids and amines to form amides. chemicalbook.comsigmaaldrich.com These applications make it a valuable tool for peptide synthesis and the formation of polyanhydrides. sigmaaldrich.comsigmaaldrich.com The preparation of this compound is typically achieved through the reaction of phenyl phosphorodichloridate with aniline (B41778). chemicalbook.comlookchem.com Its reactivity is harnessed in various coupling reactions, demonstrating its broad utility in modern organic synthesis. sigmaaldrich.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁ClNO₂P nih.gov |

| Molecular Weight | 267.65 g/mol nih.gov |

| Appearance | White powder chemicalbook.com |

| Melting Point | 132-134 °C chemicalbook.comsigmaaldrich.com |

| CAS Number | 51766-21-3 nih.gov |

| Solubility | Soluble in organic solvents (e.g., acetone, dichloromethane) chemicalbook.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Tetraethyl pyrophosphate (TEPP) |

| Phosphorus trichloride |

| Phosphorus oxychloride |

| Dicyclohexylcarbodiimide |

| Phenyl phosphorodichloridate |

| Aniline |

| Acetone |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-[chloro(phenoxy)phosphoryl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClNO2P/c13-17(15,14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQYQPGYEFBITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClNO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966071 | |

| Record name | Phenyl N-phenylphosphoramidochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51766-21-3 | |

| Record name | Phosphoramidochloridic acid, N-phenyl-, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51766-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl N-phenylphosphoramidochloridate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051766213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl N-phenylphosphoramidochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl N-phenylphosphoramidochloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Phenyl N Phenylphosphoramidochloridate

Established Preparative Routes

The preparation of Phenyl N-phenylphosphoramidochloridate relies on the formation of a phosphoamido bond, a reaction of fundamental importance in the synthesis of a wide array of organophosphorus compounds. Two principal routes have been documented for the synthesis of this specific chemical.

Synthesis from Phenyl Phosphorodichloridate and Aniline (B41778)

The most direct and widely cited method for the preparation of this compound involves the reaction of phenyl phosphorodichloridate with aniline. This reaction is a classic example of a nucleophilic substitution at a phosphorus center, where the amino group of aniline attacks the phosphorus atom, leading to the displacement of a chloride ion.

The reaction is typically carried out in a suitable inert solvent, such as diethyl ether or dichloromethane, to facilitate the reaction and control the reaction temperature. A tertiary amine, commonly triethylamine (B128534), is added to the reaction mixture to act as a base and neutralize the hydrogen chloride (HCl) that is formed as a byproduct. The removal of HCl is crucial as it can protonate the aniline, rendering it non-nucleophilic and thus halting the reaction.

A general representation of this synthetic route is as follows:

C₆H₅OP(O)Cl₂ + C₆H₅NH₂ + (C₂H₅)₃N → C₆H₅O(C₆H₅NH)P(O)Cl + (C₂H₅)₃N·HCl

In a typical laboratory-scale preparation, a solution of aniline and triethylamine in an anhydrous solvent is cooled, and a solution of phenyl phosphorodichloridate is added dropwise with stirring. The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermicity and minimize the formation of side products, such as the bis-anilated product. After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours to ensure completion.

The workup procedure generally involves filtering off the triethylamine hydrochloride salt that precipitates out of the solution. The filtrate, containing the desired product, is then concentrated under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of light petroleum and diethyl ether, to yield this compound as a solid.

| Reactant | Molar Ratio | Role |

| Phenyl Phosphorodichloridate | 1 | Electrophile |

| Aniline | 1 | Nucleophile |

| Triethylamine | 1 | Acid Scavenger |

| Diethyl Ether | - | Solvent |

Detailed research findings from various studies have demonstrated that the yield and purity of the final product are highly dependent on the reaction conditions, including the stoichiometry of the reactants, the choice of solvent and base, and the reaction temperature.

Preparation via Reaction of Aniline and Phosphorus Oxychloride

An alternative, though less direct, synthetic approach to this compound involves the sequential reaction of phosphorus oxychloride (POCl₃) with phenol (B47542) and then aniline. This method proceeds in a stepwise manner, first forming the phenyl phosphorodichloridate intermediate, which then reacts with aniline as described in the previous section.

However, a one-pot reaction where phosphorus oxychloride is treated with both phenol and aniline is also conceivable. In such a scenario, the reaction conditions would need to be carefully controlled to favor the formation of the desired monosubstituted anilido product over other possible products, such as diphenyl phosphoramidochloridate or phenyl N,N'-diphenylphosphorodiamidate.

The reaction of phosphorus oxychloride with anilines can be complex. For instance, the reaction of POCl₃ with N,N-diethylaniline has been reported to lead to the formation of a phosphorylated N,N-diethylaniline adduct.

A plausible, albeit not explicitly detailed in readily available literature for this specific product, two-step, one-pot synthesis would involve:

Formation of Phenyl Phosphorodichloridate: Phosphorus oxychloride is reacted with one equivalent of phenol, often in the presence of a Lewis acid catalyst, to form phenyl phosphorodichloridate.

Reaction with Aniline: Subsequently, one equivalent of aniline is added to the in-situ generated phenyl phosphorodichloridate, along with a base to neutralize the HCl produced, to yield this compound.

The success of this approach hinges on the differential reactivity of the P-Cl bonds in phosphorus oxychloride and the intermediate phenyl phosphorodichloridate, as well as the careful control of the stoichiometry and reaction conditions.

| Step | Reagents | Intermediate/Product |

| 1 | Phosphorus Oxychloride, Phenol | Phenyl Phosphorodichloridate |

| 2 | Phenyl Phosphorodichloridate, Aniline, Base | This compound |

Optimization and Scale-Up Considerations in Synthesis

The optimization of the synthesis of this compound is crucial for improving reaction efficiency, product yield, and purity, while ensuring a safe and scalable process. Key parameters that are typically investigated during optimization studies include:

Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic solvents of varying polarity, such as ethers, chlorinated hydrocarbons, and aromatic hydrocarbons, are generally screened.

Base Selection: The strength and steric hindrance of the base used as an acid scavenger can influence the reaction outcome. Common bases include tertiary amines like triethylamine and diisopropylethylamine. The use of an appropriate base is critical to prevent the formation of unwanted byproducts.

Temperature Control: Precise control of the reaction temperature is essential to manage the exothermicity of the reaction and to minimize the formation of impurities. Low-temperature conditions are often favored initially, followed by a gradual increase to room temperature.

Stoichiometry of Reactants: The molar ratio of the reactants, particularly the nucleophile (aniline) and the acid scavenger, must be carefully controlled to maximize the yield of the desired mono-substituted product and to avoid the formation of di-substituted byproducts.

Purification Method: The development of an efficient and scalable purification protocol is a critical aspect of process optimization. This may involve optimizing the recrystallization solvent system or exploring other purification techniques like column chromatography for laboratory scale, with a focus on avoiding it in large-scale production due to cost and waste generation.

For the scale-up of the synthesis of this compound from a laboratory to an industrial setting, several additional factors must be considered:

Heat Transfer: The exothermic nature of the reaction requires an efficient heat removal system in larger reactors to maintain optimal temperature control and prevent runaway reactions.

Mixing: Effective mixing becomes more challenging on a larger scale. The reactor design and agitation speed must be sufficient to ensure homogeneity and efficient mass transfer between the reactants.

Reagent Addition Rate: The rate of addition of the electrophile (phenyl phosphorodichloridate) needs to be carefully controlled to manage the heat generated and to maintain a consistent reaction profile.

Work-up and Isolation: The laboratory-scale work-up procedures, such as filtration and evaporation, need to be adapted to industrial-scale equipment. The handling and disposal of byproducts, such as the hydrochloride salt, also become more significant considerations.

Process Safety: A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential safety risks associated with the handling of corrosive and reactive chemicals like phosphorus oxychloride and the management of exothermic reactions.

While specific optimization and scale-up data for the synthesis of this compound is not extensively detailed in publicly available literature, the general principles of chemical process development for similar phosphorylation reactions would be applicable.

Reactivity and Reaction Mechanisms in Organic Transformations

Role as a Phosphorylating Agent

Phenyl N-phenylphosphoramidochloridate serves as an effective phosphorylating agent, transferring a phenylphosphoramido group to various nucleophiles. The presence of a good leaving group (chloride) and the electrophilic nature of the phosphorus atom are central to its reactivity.

Phosphorylation in Oligonucleotide Synthesis via the Phosphotriester Approach

The phosphotriester method was a foundational strategy for the chemical synthesis of oligonucleotides. rsc.org In this approach, the phosphate (B84403) backbone is protected as a triester throughout the synthesis, rendering the intermediate electrically neutral and improving its solubility in organic solvents. A phosphorylating agent is crucial for forming the phosphotriester linkage between the 5'-hydroxyl group of one nucleoside and the 3'-hydroxyl group of another.

Phosphorylation of Biological Molecules: Alcohols, Amino Acids, Peptides, and Sugars

The phosphorylation of biological molecules is a critical post-translational modification that governs numerous cellular processes. Chemical methods to achieve this transformation are of great interest for creating probes, inhibitors, and other tools for chemical biology.

Alcohols and Sugars: The phosphorylation of hydroxyl groups in alcohols and sugars is a fundamental transformation. Reagents like this compound can phosphorylate alcohols, proceeding through a nucleophilic attack of the alcohol's oxygen on the phosphorus atom. This reaction is analogous to the first step in oligonucleotide synthesis. The development of catalytic methods for alcohol phosphorylation highlights the importance of this reaction, often employing pentavalent phosphoryl donors to install the phosphate monoester motif. nih.gov

Amino Acids and Peptides: The phosphorylation of amino acids, particularly serine, threonine, and tyrosine, is a key regulatory mechanism in proteins. N-phosphorylation of amino acids is also a known modification. Studies have shown that N-phosphorylated amino acids can spontaneously form peptides, suggesting a role for the phosphoryl group in activating the amino acid for peptide bond formation. This compound has been investigated in biological studies for its ability to inhibit enzymes like chymotrypsin (B1334515), a process that can involve the phosphorylation of active site amino acid residues. The reaction would proceed via nucleophilic attack from a side-chain hydroxyl (serine, threonine) or amino group (lysine) on the phosphorus atom of the reagent.

Stereoselective Phosphorylation Processes

Phosphorus is a tetrahedral center in this compound. When this achiral reagent reacts with a chiral substrate, such as a protected nucleoside, it can lead to the formation of a new stereocenter at the phosphorus atom. The resulting product is a mixture of diastereomers. rsc.org For instance, in oligonucleotide synthesis using phosphotriester methods, the formation of (n-1) internucleosidic linkages in an n-mer results in 2^(n-1) possible diastereomers. rsc.org

Achieving stereoselectivity in phosphorylation is a significant challenge. One common strategy involves the use of chiral auxiliaries attached to the phosphorus atom. While there is limited specific literature on the use of this compound in stereoselective processes, related chiral phosphoric acids are widely used as catalysts for enantioselective and diastereoselective transformations. rsc.org This demonstrates that a chiral environment around the phosphorus atom can effectively control the stereochemical outcome of a reaction. Therefore, a chiral derivative of a phosphoramidochloridate could, in principle, be employed for stereoselective phosphorylation of prochiral or racemic alcohols.

Activation of Carboxylic Acids

This compound is an effective reagent for the activation of carboxylic acids, facilitating their conversion into other functional groups like anhydrides and amides. The activation mechanism is believed to involve the formation of a highly reactive mixed phosphonic-carboxylic anhydride (B1165640) intermediate.

Formation of Symmetrical Carboxylic Acid Anhydrides

Symmetrical carboxylic acid anhydrides are valuable acylating agents in organic synthesis. They can be prepared through the dehydration coupling of two equivalents of a carboxylic acid. This compound facilitates this process by acting as a powerful dehydrating and activating agent.

The mechanism proceeds via the initial reaction of the carboxylic acid with this compound. The carboxylate anion attacks the electrophilic phosphorus center, displacing the chloride ion to form a mixed anhydride intermediate. This intermediate is highly activated towards nucleophilic attack. A second molecule of the carboxylic acid (as the carboxylate) then attacks the carbonyl carbon of the activated acyl group, leading to the formation of the symmetrical anhydride and releasing the phosphoramidate (B1195095) by-product. This process is analogous to anhydride syntheses using other phosphorus-based reagents like triphenylphosphine.

Coupling of Carboxylic Acids with Amines for Amide Synthesis

Amide bond formation is one of the most frequently performed reactions in organic and medicinal chemistry. The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. This compound serves as an excellent coupling reagent for this purpose.

The reaction mechanism is closely related to anhydride formation. First, the carboxylic acid is activated by the reagent to form the reactive mixed phosphonic-carboxylic anhydride intermediate as described above. This activated species is then susceptible to nucleophilic attack by the amine. The amine attacks the electrophilic carbonyl carbon of the acyl group. This is followed by the collapse of the tetrahedral intermediate and elimination of the phosphoramidate leaving group to yield the desired amide. This one-pot procedure avoids the need to isolate the often-unstable acid chloride. The scope of this transformation is broad, allowing for the coupling of various aliphatic and aromatic carboxylic acids with primary and secondary amines.

The following table summarizes selected examples of amide synthesis using related phosphonium-based activation methods, illustrating the general applicability to different substrates.

| Carboxylic Acid | Amine | Product | Yield |

| Benzoic acid | Aniline (B41778) | N-Phenylbenzamide | 69% |

| Benzoic acid | 2,4,6-Trimethylaniline | N-Mesitylbenzamide | 56% |

| Benzoic acid | Diphenylamine | N,N-Diphenylbenzamide | 55% |

| 3-Phenylpropionic acid | Benzylamine | N-Benzyl-3-phenylpropionamide | 81% |

| 3-Phenylpropionic acid | Morpholine | N-(Morpholino)-3-phenylpropionamide | 94% |

Mechanisms of Carboxyl Group Activation

This compound serves as an efficient activating agent for carboxylic acids. The activation process is fundamental for facilitating subsequent reactions, such as the formation of anhydrides. The mechanism involves the reaction of a dicarboxylic acid with this compound. This interaction leads to the in situ formation of a mixed phosphoric-carboxylic anhydride, which is a highly reactive intermediate. This activated species is then susceptible to nucleophilic attack, in the context of polyanhydride synthesis, by the carboxylate anion of another dicarboxylic acid molecule. This subsequent step proceeds via a base-catalyzed polycondensation, ultimately leading to the formation of the polyanhydride polymer. The use of this compound in this capacity offers a mild and effective one-pot method for these transformations.

Catalytic and Activator Roles in Advanced Organic Transformations

Catalysis in Polymerization Reactions

This compound is instrumental in the synthesis of polyanhydrides through a one-pot phosphorylation method. This technique involves the dehydrative coupling of dicarboxylic acids, where the phosphoramidochloridate acts as a condensing agent to facilitate the formation of the anhydride linkages. The process is applicable to the synthesis of both aliphatic and aromatic polyanhydrides, yielding polymers with high molecular weights and in high yields. The effectiveness of the polymerization is influenced by several reaction parameters, including the choice of solvent, base, reaction temperature, and the concentration of the monomers.

The following table summarizes the influence of various parameters on the synthesis of polyanhydrides using this compound:

| Parameter | Influence on Polymerization |

| Solvent | Affects solubility of monomers and polymer, and reaction rate. |

| Base | Catalyzes the polycondensation step. |

| Temperature | Influences the reaction kinetics and potential side reactions. |

| Monomer Concentration | Impacts the molecular weight of the resulting polyanhydride. |

This table is generated based on information from multiple sources discussing the optimization of polyanhydride synthesis.

A novel approach to synthesizing high molecular weight polybenzimidazole (PBI) utilizes this compound as a condensing agent in a direct phosphorylation reaction. This method involves the polymerization of monomers such as 4,4′-dicarboxydiphenyl ether and 3,3′,4,4′-tetraaminobiphenyl. The reaction is typically carried out in a solution of N,N-dimethylformamide (DMF) with dissolved lithium chloride. The inherent viscosity of the resulting PBI, a key indicator of its molecular weight, is significantly affected by the amount of the condensing agent, the concentration of lithium chloride, the reaction temperature, and the duration of the reaction.

The table below outlines the impact of key parameters on the synthesis of Polybenzimidazole (PBI):

| Reaction Parameter | Effect on PBI Synthesis |

| Amount of Condensing Agent | Influences the degree of polymerization and molecular weight. |

| Lithium Chloride Concentration | Affects polymer solubility and reaction medium polarity. |

| Reaction Temperature | Impacts the rate of polymerization and potential for side reactions. |

| Reaction Time | Determines the extent of polymerization and final molecular weight. |

This table is based on findings from research on a novel PBI synthesis method.

Reactant in One-Pot Conversion Strategies

While direct evidence of this compound's use in converting pyrimidinones (B12756618) to pyrimidines is not explicitly detailed in the provided search results, a closely related phosphorus reagent, diphenylphosphinic chloride, has been successfully employed for this one-pot conversion. In this process, pyrimidinone derivatives react with diphenylphosphinic chloride under mild conditions. It is speculated that this reaction proceeds through the formation of an O-substituted intermediate, which acts as a good leaving group. Subsequent reaction with various nucleophiles leads to the formation of substituted pyrimidines. Given that phosphorus reagents exhibit a strong affinity for oxygen atoms, it is plausible that this compound could function similarly in activating the pyrimidinone ring for nucleophilic substitution.

Theoretical and Mechanistic Investigations

Kinetic Studies of Hydrolysis Mechanisms of Phosphoramidochloridates

The hydrolysis of phosphoramidochloridates, a class of compounds to which Phenyl N-phenylphosphoramidochloridate belongs, has been a subject of mechanistic studies. Research in this area aims to elucidate the reaction pathways, identify intermediates, and determine the factors influencing the reaction rates.

The hydrolysis of such compounds can proceed through different mechanisms, largely dependent on the substituents and the reaction conditions. Generally, the hydrolysis of phosphoramidic chlorides is considered to proceed via a mechanism that can have characteristics of both SN1 (dissociative) and SN2 (associative) pathways. The nature of the solvent, pH, and the electronic and steric effects of the substituents on both the nitrogen and the phenoxy group play a crucial role in determining the predominant pathway.

For related phosphoramidates, kinetic studies have been instrumental in understanding their stability and reaction mechanisms. For instance, the hydrolysis of nucleoside phosphoramidates has been investigated to understand their behavior as potential drug delivery systems. nih.gov These studies often involve monitoring the reaction progress using techniques like HPLC to determine reaction rates under various conditions. nih.gov

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms and molecular interactions that are often difficult to probe experimentally. For this compound, computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can offer deep insights into its reactivity.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energetics of molecules, including transition states and intermediates in chemical reactions. For phosphoramidochloridates, DFT calculations can be employed to model the hydrolysis reaction, map out the potential energy surface, and determine the activation energies for different proposed pathways.

Studies on related organophosphorus compounds demonstrate the utility of DFT in this context. For example, DFT calculations have been used to investigate the binding of ligands to metal complexes and to study the structural isomers of organometallic compounds containing phosphorus. nih.govresearchgate.net In the context of reaction mechanisms, DFT has been applied to study the bond cleavage processes, such as the P–N bond cleavage in reactions of dichlorophosphines. rsc.org These studies provide a methodological precedent for investigating the hydrolysis of this compound.

A DFT study on the hydrolysis of this compound would likely involve modeling the approach of a water molecule to the phosphorus center, followed by the cleavage of the P-Cl or P-N bond. The calculations could help to distinguish between an associative mechanism, involving a pentacoordinate intermediate or transition state, and a dissociative mechanism, proceeding through a metaphosphorimidate-like intermediate. The calculated energy barriers for these pathways would provide a theoretical basis for predicting the most likely mechanism.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as solvent molecules. An MD simulation of this compound in an aqueous solution could provide insights into the solvation of the molecule and the role of water in the hydrolysis reaction.

While specific MD simulations for this compound are not prominent in the literature, simulations of related systems offer valuable parallels. For instance, MD simulations have been used to investigate the dynamics of non-covalent interactions during the P-O bond cleavage in enzymes like ribonuclease A. nih.gov Such studies highlight the importance of the surrounding environment in facilitating bond cleavage. Furthermore, MD simulations have been employed to study the homolytic cleavage of metal-carbon bonds in organometallic complexes, providing insights into bond dissociation free energies. harth-research-group.org

For this compound, MD simulations could be used to explore the conformational landscape of the molecule and to identify the preferred orientations of water molecules for nucleophilic attack. This information would be complementary to the static picture provided by DFT calculations and would contribute to a more complete understanding of the hydrolysis mechanism in a condensed phase.

Stereochemical Aspects and Enantiomeric Separations

The phosphorus atom in this compound is a stereogenic center, meaning the molecule is chiral and can exist as a pair of enantiomers. This chirality adds a significant dimension to its chemistry, influencing its synthesis, reactivity, and biological interactions.

The stereoselective synthesis of P-chiral compounds is a challenging yet important area of research. Methods for the asymmetric synthesis of related phosphoramidates have been developed, often involving the use of chiral auxiliaries or catalysts. For instance, the stereoselective synthesis of phosphoramidate (B1195095) transition-state analogue inhibitors has been achieved through the condensation of a phosphitamide with chiral α-aminophosphonates. nih.gov Another approach involves the stereoselective synthesis of penicillanates, which are structurally related through the presence of a strained ring system. nih.gov

The separation of enantiomers of chiral phosphoramidates is crucial for studying their individual properties. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a common technique for this purpose. Polysaccharide-based CSPs have been shown to be effective in resolving the diastereomers of nucleoside phosphoramidate prodrugs. researchgate.net The separation of phosphoramidite (B1245037) isomers, which also contain a chiral phosphorus center, has been achieved using both reversed-phase and normal-phase HPLC. chromatographytoday.com

Recent research has also explored the phenomenon of chiral amplification in phosphoramidates, where a small initial enantiomeric excess can be significantly enhanced through processes like preferential crystallization or dissolution. researchgate.netnih.gov Studies on the chiral amplification of phosphoramidates of amines and amino acids in water have demonstrated that significant enantioenrichment can be achieved, a finding that could have implications for the preparation of enantiopure this compound. nih.gov

The following table provides examples of HPLC conditions that have been used for the separation of related chiral phosphorus compounds, illustrating the types of columns and mobile phases that could be adapted for the enantiomeric separation of this compound.

| Compound Type | Column | Mobile Phase | Detection | Reference |

| Nucleoside Phosphoramidate Diastereomers | Derivatized Cellulose/Amylose CSP | Normal-phase eluent | UV | researchgate.net |

| Phosphoramidites | YMC-Triart C18 | Reversed-phase eluent | UV | chromatographytoday.com |

| Phosphoramidites | YMC-Triart SIL | Normal-phase eluent with triethylamine (B128534) | UV | chromatographytoday.com |

| Antiviral Nucleoside Phosphoramidate Diastereomers | Bridged Ethane Hybrid (BEH) C18 | Acetonitrile/Water | ESI-TOF MS | nih.gov |

| (1-phenylethyl)phosphoramidate Enantiomers | Chiral HPLC | Not specified | UV | nih.gov |

Advanced Applications and Biomedical Research

Role in the Synthesis of Biologically Active Compounds

Phenyl N-phenylphosphoramidochloridate is a key intermediate in the synthesis of complex organic molecules that exhibit a range of biological activities. Its utility is particularly notable in the creation of derivatives with potential therapeutic applications, such as in cancer treatment.

Research into the synthesis of thiadiaminooxopyrimidine derivatives has identified them as a class of compounds with potential antitumor properties. While the specific use of this compound in the direct synthesis of these particular derivatives is not extensively documented in publicly available scientific literature, the broader class of phosphoramidates is instrumental in constructing the backbone of various heterocyclic compounds investigated for anticancer activity. The general synthetic strategies for similar pyrimidine-based structures often involve the formation of phosphoramidate (B1195095) intermediates to facilitate ring closure or to introduce specific side chains that are critical for their biological function.

No direct research findings linking this compound to the synthesis of thiadiaminooxopyrimidine derivatives with antitumor activity were identified in the conducted search.

A significant application of this compound is in the synthesis of folic acid antimetabolites, which are a class of drugs that interfere with the metabolic pathways of folic acid, thereby inhibiting cell growth and proliferation. One prominent example is the synthesis of Lometrexol.

Lometrexol Synthesis:

In the synthesis of Lometrexol, this compound is utilized as a coupling agent. It facilitates the formation of an amide bond between a carboxylic acid precursor and an amine, a critical step in assembling the final Lometrexol molecule. This reaction highlights the role of the phosphoramidochloridate group in activating the carboxyl group for nucleophilic attack by the amine.

Antitumor Mechanism of Lometrexol:

Lometrexol functions as a potent inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), an essential enzyme in the de novo purine (B94841) biosynthesis pathway. cancer.govmedchemexpress.com By blocking this enzyme, Lometrexol depletes the intracellular pool of purines, which are necessary for DNA and RNA synthesis. medchemexpress.comnih.gov This disruption of nucleic acid synthesis leads to the arrest of the cell cycle in the S phase and ultimately inhibits the proliferation of rapidly dividing cells, such as cancer cells. cancer.govmedchemexpress.com Lometrexol has demonstrated activity against tumors that are resistant to other folate antagonists like methotrexate. cancer.gov Clinical studies have explored the use of Lometrexol, often in combination with folinic acid to manage its toxicity to normal cells. nih.gov

| Compound | Target Enzyme | Mechanism of Action | Therapeutic Potential |

| Lometrexol | Glycinamide ribonucleotide formyltransferase (GARFT) | Inhibition of de novo purine synthesis, leading to cell cycle arrest in the S phase. cancer.govmedchemexpress.com | Antineoplastic agent, particularly for tumors resistant to other antifolates. cancer.gov |

Biological Studies and Enzyme Inhibition

The investigation of how synthetic compounds interact with biological systems is a cornerstone of drug discovery. Organophosphorus compounds, including phosphoramidates, have been studied for their potential to inhibit various enzymes.

Chymotrypsin (B1334515) is a serine protease that plays a vital role in digestion by breaking down proteins. Due to the presence of a reactive serine residue in its active site, it is a target for inhibition by various organophosphorus compounds. libretexts.org These inhibitors often work by forming a stable, covalent bond with the serine hydroxyl group, thereby inactivating the enzyme. libretexts.org

Specific data on the binding and inhibition of chymotrypsin by this compound was not found in the conducted research. The information provided is based on the general activity of related organophosphorus compounds.

Development of Specialty Materials

The unique reactivity of this compound also lends itself to the synthesis of specialized polymers and materials with tailored properties.

The separation of actinides from lanthanides is a critical step in the management of used nuclear fuel. This has driven the development of selective extractants and ligands. Phosphoramidate-based ligands have been explored for this purpose due to their potential for selective complexation with actinide ions. The synthesis of such ligands often involves the reaction of a phosphoramidochloridate with a suitable organic scaffold.

Immobilizing these ligands onto a solid support, such as a resin, offers several advantages, including ease of separation of the metal-ligand complex from the solution and the potential for ligand reuse. While the concept of using phosphoramidate ligands for actinide separation is established, specific examples detailing the use of this compound for the synthesis of resin-immobilized actinide ligands are not prominently featured in the available literature. Research in this area is ongoing, with a focus on designing ligands with high selectivity and stability. nih.govrsc.org

No direct research findings were identified that describe the synthesis of resin-immobilized actinide ligands specifically using this compound.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Phenyl N-phenylphosphoramidochloridate, and how can reaction efficiency be monitored?

this compound is synthesized via phosphorylation reactions, typically involving substituted phosphoramidites and chlorinating agents. A stepwise approach includes:

- Reagent selection : Use anhydrous conditions to prevent hydrolysis of the chloridate group.

- Monitoring : Track reaction progress using thin-layer chromatography (TLC) with UV visualization or P NMR spectroscopy to confirm intermediate formation .

- Purification : Employ column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

Key methods include:

- H/C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and phosphoramidate backbone signals.

- IR Spectroscopy : Confirm P=O (1250–1300 cm) and P-Cl (550–600 cm) stretches.

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 171.045 (CHClNO) .

Advanced Research Questions

Q. How can computational methods like density-functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

DFT studies (e.g., B3LYP/6-311+G(d,p)) can:

Q. What experimental design strategies are effective for optimizing reaction conditions in this compound-mediated phosphorylation reactions?

Use factorial design or central composite design (CCD) to:

- Vary parameters : Temperature (0–25°C), stoichiometry (1:1 to 1:2.5), and solvent polarity.

- Evaluate outcomes : Quantify yield via HPLC (C18 column, acetonitrile/water gradient) and assess side-product formation.

- Statistical analysis : Apply ANOVA to identify significant factors, as demonstrated in analogous phosphorylation studies .

Q. How can researchers address discrepancies in observed vs. theoretical yields during large-scale syntheses of this compound?

Contradictions may arise from:

- Incomplete chlorination : Confirm reagent purity (e.g., POCl) and exclude moisture.

- Side reactions : Use quenching experiments (e.g., with aqueous NaHCO) to trap intermediates.

- Scale-up effects : Adjust stirring rate and cooling efficiency to mitigate exothermicity .

Methodological Troubleshooting

Q. What steps should be taken to ensure the stability of this compound during storage and handling?

- Storage : Keep under inert gas (Ar/N) at –20°C in amber vials to prevent photodegradation.

- Handling : Use anhydrous solvents (e.g., distilled THF) and avoid prolonged exposure to ambient humidity.

- Validation : Periodically test stored samples via P NMR to detect hydrolysis (appearance of phosphoric acid derivatives) .

Q. How can researchers differentiate between hydrolysis byproducts and the target compound in chromatographic analyses?

- Mobile phase optimization : Use ion-pair reagents (e.g., tetrabutylammonium bromide) in reverse-phase HPLC to separate polar hydrolyzed products.

- Spiking experiments : Add authentic standards of suspected byproducts (e.g., phenylphosphoramidic acid) to confirm retention times .

Computational and Mechanistic Insights

Q. What mechanistic insights can transition-state modeling provide for this compound-involved reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.